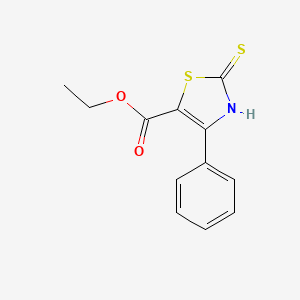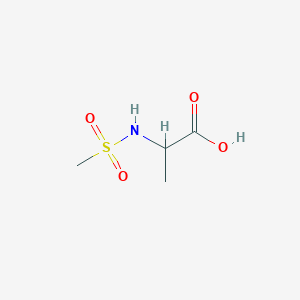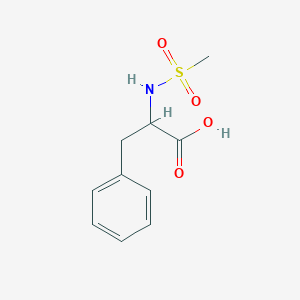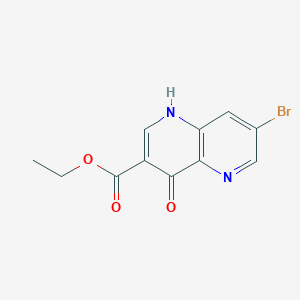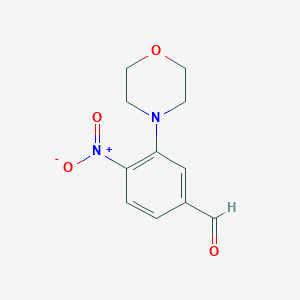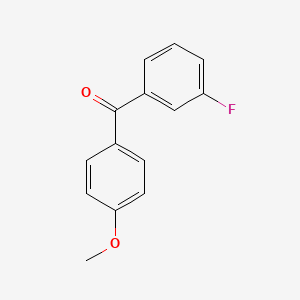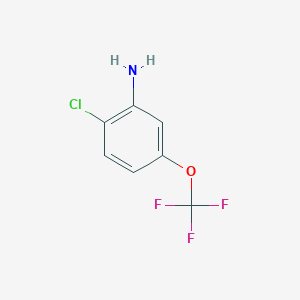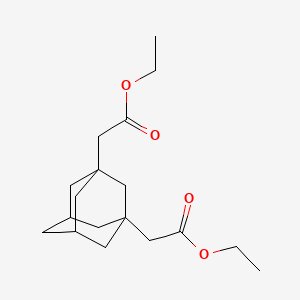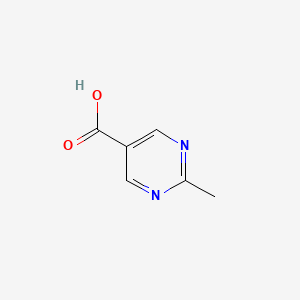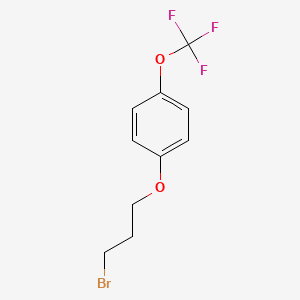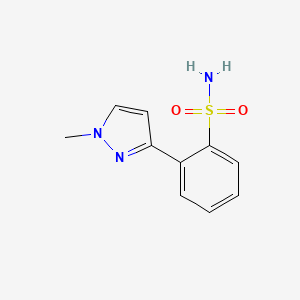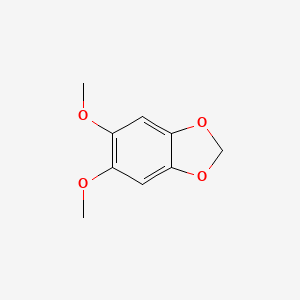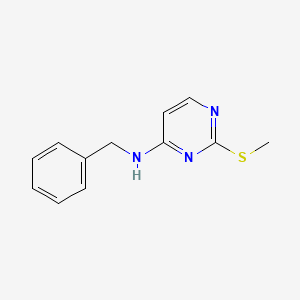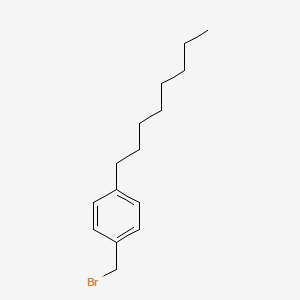
1-(Bromomethyl)-4-octylbenzene
Übersicht
Beschreibung
“1-(Bromomethyl)-4-octylbenzene” is likely an organic compound consisting of a benzene ring substituted with a bromomethyl group and an octyl group .
Synthesis Analysis
While specific synthesis methods for “1-(Bromomethyl)-4-octylbenzene” are not available, bromination of toluene derivatives is a common method for introducing bromomethyl groups .Molecular Structure Analysis
The molecule likely consists of a benzene ring substituted with a bromomethyl group and an octyl group .Chemical Reactions Analysis
Benzyl bromides, which are similar to “1-(Bromomethyl)-4-octylbenzene”, are often used in organic synthesis for introducing benzyl groups .Physical And Chemical Properties Analysis
While specific physical and chemical properties for “1-(Bromomethyl)-4-octylbenzene” are not available, benzyl bromide, a similar compound, is a colorless liquid with lachrymatory properties .Wissenschaftliche Forschungsanwendungen
Chemical Research and Phenyl Group Influence
1-(Bromomethyl)-4-octylbenzene, similar to related compounds, has been studied for its unique chemical properties influenced by phenyl groups. Wittig (1980) explored how ring strain and phenyl group accumulation affect the formation of diradicals in related compounds, highlighting the significance of chemical structure in determining reactivity and stability (Wittig, 1980).
Applications in Immunotherapy
This compound, due to its structural characteristics, has been utilized in synthesizing key intermediates like FTY720, a promising immunosuppressive agent. Seidel, Laurich, and Fürstner (2004) demonstrated a scalable synthesis pathway using iron-catalyzed cross-coupling reactions, signifying its potential in pharmaceutical synthesis (Seidel, Laurich, & Fürstner, 2004).
Hyperbranched Polymer Synthesis
The role of 1-(Bromomethyl)-4-octylbenzene in polymer chemistry is notable. Uhrich, Hawker, Fréchet, and Turner (1992) investigated its use in synthesizing hyperbranched polyethers, demonstrating its utility in creating polymers with a wide range of applications, including material science and engineering (Uhrich, Hawker, Fréchet, & Turner, 1992).
Crystal Structure Analysis
Investigating the crystal structures of bromomethyl-substituted benzenes, including derivatives similar to 1-(Bromomethyl)-4-octylbenzene, provides insights into their chemical behavior. Szlachcic, Migda, and Stadnicka (2007) studied solvates of related compounds to understand their crystallographic properties, essential for material science applications (Szlachcic, Migda, & Stadnicka, 2007).
Synthesis Techniques
In the field of organic synthesis, the preparation and modification of bromomethyl-substituted benzenes, akin to 1-(Bromomethyl)-4-octylbenzene, are crucial. Studies by Guo Zhi-an (2009) and others have focused on optimizing synthesis techniques, impacting the development of various chemical compounds (Guo Zhi-an, 2009).
Ultrasound-Assisted Organic Synthesis
Harikumar and Rajendran (2014) explored the use of ultrasound in preparing nitro aromatic ethers, involving reactions with bromomethyl-substituted benzenes. This research highlights the innovative methods being employed in organic synthesis, enhancing efficiency and yield (Harikumar & Rajendran, 2014).
X-Ray Structure Determinations
The study of X-ray structures of bromomethyl-substituted benzenes offers valuable insights into molecular interactions and stability. Jones, Kuś, and Dix (2012) contributed to the understanding of molecular interactions and packing in crystalline structures, vital for material science and pharmaceutical applications (Jones, Kuś, & Dix, 2012).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(bromomethyl)-4-octylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23Br/c1-2-3-4-5-6-7-8-14-9-11-15(13-16)12-10-14/h9-12H,2-8,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPRYBIJQSRFLBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1=CC=C(C=C1)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70548267 | |
| Record name | 1-(Bromomethyl)-4-octylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70548267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Bromomethyl)-4-octylbenzene | |
CAS RN |
88255-11-2 | |
| Record name | 1-(Bromomethyl)-4-octylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70548267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

